METHYL 2-{2-[N-(4-ETHOXYPHENYL)4-CHLOROBENZENESULFONAMIDO]ACETAMIDO}BENZOATE
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Overview
Description
Methyl 2-{2-[N-(4-ethoxyphenyl)4-chlorobenzenesulfonamido]acetamido}benzoate is a complex organic compound that features a benzoate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[N-(4-ethoxyphenyl)4-chlorobenzenesulfonamido]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: This involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine.
Acylation: The sulfonamide intermediate is then reacted with 2-aminobenzoic acid to form the acetamido derivative.
Esterification: Finally, the acetamido derivative is esterified with methanol in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[N-(4-ethoxyphenyl)4-chlorobenzenesulfonamido]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 2-{2-[N-(4-ethoxyphenyl)4-chlorobenzenesulfonamido]acetamido}benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of methyl 2-{2-[N-(4-ethoxyphenyl)4-chlorobenzenesulfonamido]acetamido}benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{2-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]acetamido}benzoate
- Methyl 2-{2-[N-(4-ethoxyphenyl)4-fluorobenzenesulfonamido]acetamido}benzoate
Uniqueness
Methyl 2-{2-[N-(4-ethoxyphenyl)4-chlorobenzenesulfonamido]acetamido}benzoate is unique due to the presence of both ethoxy and chloro substituents, which can influence its reactivity and interaction with biological targets. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
methyl 2-[[2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O6S/c1-3-33-19-12-10-18(11-13-19)27(34(30,31)20-14-8-17(25)9-15-20)16-23(28)26-22-7-5-4-6-21(22)24(29)32-2/h4-15H,3,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCRXTBQDVSRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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